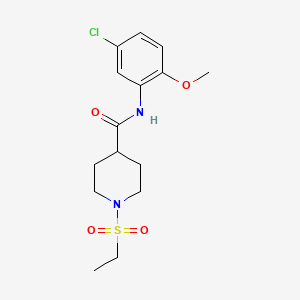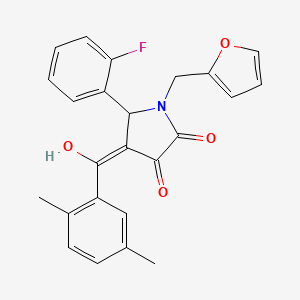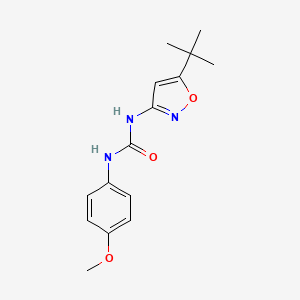
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
作用機序
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide activates the Kir6.2/SUR1 channel in pancreatic beta cells by binding to a specific site on the channel, causing it to open and allowing the flow of potassium ions into the cell. This leads to depolarization of the cell membrane and the release of insulin. This compound has also been shown to have a similar effect on the Kir6.2/SUR2 channel in cardiac muscle cells, which may have implications for the treatment of heart disease.
Biochemical and Physiological Effects:
The activation of the Kir6.2/SUR1 channel by this compound leads to an increase in insulin secretion, which can help to regulate blood glucose levels. This compound has also been shown to have a protective effect on pancreatic beta cells, reducing their susceptibility to damage and death. In addition, this compound has been shown to have a positive effect on cardiac function, improving contractility and reducing arrhythmias.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the Kir6.2/SUR1 channel. It is also stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new diabetes treatments based on the compound. Researchers are also exploring the potential of this compound for the treatment of heart disease, as well as other conditions such as epilepsy and neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with ethylsulfonyl chloride to form N-(5-chloro-2-methoxyphenyl)-ethylsulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to yield this compound. The synthesis method has been optimized over the years, resulting in high yields and purity of the compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. It has been shown to activate the Kir6.2/SUR1 channel in pancreatic beta cells, which plays a key role in insulin secretion. This makes this compound a promising candidate for the development of new diabetes treatments.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-23(20,21)18-8-6-11(7-9-18)15(19)17-13-10-12(16)4-5-14(13)22-2/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGEJLGQHBKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)
![4-methyl-2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5435075.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)


![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)